Decursinol is a natural product found in Angelica gigas, Phlojodicarpus villosus, and other organisms with data available.
Decursinol
CAS No.: 23458-02-8
Cat. No.: VC0525513
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 23458-02-8 |
---|---|
Molecular Formula | C14H14O4 |
Molecular Weight | 246.26 g/mol |
IUPAC Name | (3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
Standard InChI | InChI=1S/C14H14O4/c1-14(2)12(15)6-9-5-8-3-4-13(16)17-10(8)7-11(9)18-14/h3-5,7,12,15H,6H2,1-2H3/t12-/m0/s1 |
Standard InChI Key | BGXFQDFSVDZUIW-LBPRGKRZSA-N |
Isomeric SMILES | CC1([C@H](CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
SMILES | CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Canonical SMILES | CC1(C(CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Decursinol belongs to the pyranocoumarin class, featuring a 7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one backbone substituted with a β-hydroxy group at position 7 and two methyl groups at position 8 . Its IUPAC name, (3S)-3-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, reflects its stereospecific configuration, critical for bioactivity .
Table 1: Key Physicochemical Properties of Decursinol
Property | Value | Source |
---|---|---|
Melting Point | 178°C | |
Boiling Point | 433.6±45.0°C (Predicted) | |
Density | 1.293±0.06 g/cm³ | |
Solubility (DMF) | 30 mg/mL | |
pKa | 13.87±0.40 | |
LogP (Octanol-Water) | 2.45 |
The compound exhibits limited aqueous solubility but dissolves well in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . Its stability in hepatic microsomes and plasma protein binding affinity (9–18% in humans) influence pharmacokinetic behavior .
Biosynthesis and Natural Sources
Decursinol is biosynthesized in Angelica gigas via the coumarin pathway:
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Phenylalanine → Cinnamic Acid: Catalyzed by phenylalanine ammonia lyase.
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Umbelliferone Formation: Hydroxylation and cyclization yield the coumarin core.
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Prenylation: Addition of isopentenyl pyrophosphate forms 7-demethylsuberosin.
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Oxidative Ring Closure: Cytochrome P450 enzymes generate decursinol .
The compound also occurs in Phlojodicarpus villosus and Angelica glauca, though A. gigas remains the primary commercial source .
Pharmacological Activities
Anticancer Mechanisms
Decursinol inhibits tumor growth through multimodal mechanisms:
Apoptosis Induction
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Hippo/YAP Pathway Suppression: In hepatocellular carcinoma xenografts, Decursinol (20 mg/kg/day) reduced tumor volume by 58% by downregulating YAP1 expression .
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CXCR7 Modulation: Gastric cancer models showed 40% reduction in metastasis via CXCR7 downregulation .
Anti-Angiogenesis
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VEGFR-2 Inhibition: At 10 mg/kg, Decursinol suppressed VEGF-induced endothelial cell proliferation by blocking ERK/JNK phosphorylation (IC₅₀: 12.3 μM) .
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Retinopathy Models: Reduced blood-retinal barrier breakdown by 67% in oxygen-induced retinopathy .
Table 2: In Vivo Antitumor Efficacy of Decursinol
Neuroprotective Effects
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Acetylcholinesterase Inhibition: IC₅₀ of 8.7 μM in rat hippocampal extracts, surpassing galantamine .
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Cognitive Enhancement: Improved Morris water maze performance in scopolamine-induced amnesia models (50 mg/kg; p < 0.01) .
Analgesic and Anti-Inflammatory Actions
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Thermal Antinociception: ED₅₀ values of 34.2 mg/kg (hot plate) and 41.6 mg/kg (tail-flick) in murine models .
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Chemotherapy-Induced Neuropathy: Reversed mechanical allodynia by 73% in cisplatin-treated mice (50 mg/kg; p < 0.001) .
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Formalin Test: Reduced late-phase licking duration by 65% (200 mg/kg) .
Pharmacokinetic Profile
Absorption and Metabolism
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First-Pass Metabolism: Hepatic conversion of decursin to decursinol (t₁/₂: 0.05 h) .
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Metabolites: Four hydroxylated derivatives identified in human liver microsomes (m/z 263.0912–263.0920) .
Table 3: Pharmacokinetic Parameters in Rats
Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
---|---|---|
Cₘₐₓ (μg/mL) | 12.4 ± 1.2 | 8.9 ± 0.8 |
Tₘₐₓ (h) | 0.3 | 0.7 |
Bioavailability | 100% | 45% |
Protein Binding | 74–91% | 82–89% |
Enterohepatic recirculation accounts for 22% of total excretion, with fecal elimination predominating (68%) .
Comparative Analysis with Structural Analogues
Decursinol vs. Decursinol Angelate
Parameter | Decursinol | Decursinol Angelate |
---|---|---|
Anticancer Potency | Moderate (IC₅₀: 25 μM) | High (IC₅₀: 12 μM) |
Bioavailability | 45% | 32% |
VEGFR-2 Inhibition | 48% at 10 μM | 82% at 10 μM |
The angelate ester moiety enhances lipophilicity and target affinity but reduces oral absorption .
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